Benzyl nicotinate

Catalog No.
S520956
CAS No.
94-44-0
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl nicotinate

CAS Number

94-44-0

Product Name

Benzyl nicotinate

IUPAC Name

benzyl pyridine-3-carboxylate

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

KVYGGMBOZFWZBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2

Solubility

Soluble in DMSO

Synonyms

benzyl nicotinate, nicotinic acid benzyl ester, nicotinic acid benzyl ester, hexafluorosilicate (2-) (2:1), pyridine-3-carboxylic acid benzyl ester

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2

Description

The exact mass of the compound Benzyl nicotinate is 213.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of benzyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Vasodilatory Properties

The primary focus of benzyl nicotinate research lies in its vasodilatory effects. It acts by stimulating blood vessel relaxation, leading to increased blood flow in the applied area. Studies have investigated this property in the context of:

  • Skin oxygenation: Research explores how benzyl nicotinate, incorporated into topical formulations like microemulsions and liposomes, enhances skin oxygen delivery. This improved oxygenation is believed to aid wound healing processes [1].

Here, "[1]" refers to the following source:

  • Schlenger, S., et al. (2006). The Effect of Daily Repeated Topical Application of Benzyl Nicotinate Entrapped in Non-Extruded Hydrogenated Soybean Lecithin (HSL) Liposomes on Oxygenation of the Mouse Skin Over a Period of 5 Days. Skin Pharmacology and Physiology, 19(6), 322-328. PubMed: )

  • Understanding drug delivery

    Research examines how benzyl nicotinate's vasodilatory properties affect the penetration and exposure of topically applied drugs. Studies compare its effects on different anatomical sites like the forehead, forearm, and calf, considering their variations in skin characteristics [2].

Here, "[2]" refers to the following source:

  • Jacobi, U., et al. (2005). Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. European Journal of Pharmaceutical Sciences, 24(2-3), 231-238. PubMed: )

Benzyl nicotinate is an organic compound with the chemical formula C₁₃H₁₁NO₂, classified as a pyridine derivative. It is the benzyl ester of nicotinic acid and is recognized for its vasodilatory and rubefacient properties, making it useful in topical preparations. The compound appears as a pale yellow liquid and has a molecular weight of approximately 213.236 g/mol. Its structure consists of a benzyl group attached to the nicotinic acid moiety, which contributes to its biological activity and applications in medicinal chemistry .

Benzyl nicotinate acts as a vasodilator, meaning it widens blood vessels. This effect is believed to be mediated through the stimulation of transient receptor potential (TRPV) channels in the skin []. TRPV channel activation leads to increased blood flow to the area of application, creating a warming sensation and potentially aiding in pain relief [].

Benzyl nicotinate can cause skin irritation, redness, and burning sensation upon topical application []. In high concentrations, it can be toxic if ingested []. It is generally considered a low fire hazard [].

, notably hydrolysis, which can be catalyzed by hydroxide ions. The primary degradation pathway involves a nucleophilic attack on the carbonyl carbon, leading to the cleavage of the benzyloxy group and yielding benzyl alcohol and nicotinic acid as products. The kinetics of this reaction have been studied, revealing first-order rate behavior under specific pH conditions . The activation energies for hydrolytic reactions are approximately 70.7 kJ/mol at pH 7.40 and 55.0 kJ/mol at pH 9.04, indicating that alkaline conditions significantly affect its stability .

The synthesis of benzyl nicotinate can be accomplished through several methods:

  • Direct Esterification: Benzyl alcohol reacts with nicotinic acid in the presence of an acid catalyst.
  • Nucleophilic Substitution: Benzyl chloride reacts with sodium salt of nicotinic acid under basic conditions, typically using sodium hydroxide as a reagent.
  • Alternative Routes: Various synthetic routes have been documented, including the use of different catalysts and solvents to optimize yield and purity .

A representative synthesis method involves dissolving sodium hydroxide in water, adding nicotinic acid while stirring at elevated temperatures, followed by the dropwise addition of benzyl chloride .

Benzyl nicotinate is primarily used in topical formulations due to its vasodilatory effects. It is often combined with analgesics in creams and ointments aimed at treating muscle pain or joint discomfort. Additionally, its ability to enhance skin permeability makes it valuable in transdermal drug delivery systems . The compound is also explored for its potential in cosmetic products aimed at improving skin health.

Benzyl nicotinate shares structural similarities with several other compounds that possess either similar pharmacological properties or structural characteristics:

Compound NameChemical FormulaProperties/Uses
Methyl nicotinateC₈H₉NO₂Used as a vasodilator and in topical formulations
Ethyl nicotinateC₉H₁₁NO₂Similar applications in enhancing skin absorption
Nicotinic acidC₆H₇NO₂Precursor to benzyl nicotinate; used for dietary supplements
Benzyl alcoholC₇H₈OSolvent and precursor for various organic compounds

Uniqueness of Benzyl Nicotinate: While methyl and ethyl esters of nicotinic acid also exhibit vasodilatory effects, benzyl nicotinate's unique structure allows for enhanced lipophilicity and skin permeability compared to its methyl and ethyl counterparts. This property makes it particularly effective in topical applications where rapid absorption is desired .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

213.078978594 g/mol

Monoisotopic Mass

213.078978594 g/mol

Heavy Atom Count

16

LogP

2.4 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S497LCF9C9

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 134 of 135 companies with hazard statement code(s):;
H315 (99.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94-44-0

Wikipedia

Benzyl nicotinate

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
3-Pyridinecarboxylic acid, phenylmethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Jacobi U, Kaiser M, Sterry W, Lademann J. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. Arch Dermatol Res. 2006 Nov;298(6):291-300. PubMed PMID: 16967307.
2: Mbah CJ. Degradation kinetics of benzyl nicotinate in aqueous solution. Indian J Pharm Sci. 2010 Jan;72(1):46-9. doi: 10.4103/0250-474X.62238. PubMed PMID: 20582189; PubMed Central PMCID: PMC2883226.
3: Abramović Z, Sustarsic U, Teskac K, Sentjurc M, Kristl J. Influence of nanosized delivery systems with benzyl nicotinate and penetration enhancers on skin oxygenation. Int J Pharm. 2008 Jul 9;359(1-2):220-7. doi: 10.1016/j.ijpharm.2008.03.014. PubMed PMID: 18472233.
4: Jacobi U, Kaiser M, Koscielny J, Schütz R, Meinke M, Sterry W, Lademann J. Comparison of blood flow to the cutaneous temperature and redness after topical application of benzyl nicotinate. J Biomed Opt. 2006 Jan-Feb;11(1):014025. PubMed PMID: 16526902.
5: Kristl J, Abramović Z, Sentjurc M. Skin oxygenation after topical application of liposome-entrapped benzyl nicotinate as measured by EPR oximetry in vivo: influence of composition and size. AAPS PharmSci. 2003;5(1):E2. PubMed PMID: 12713274; PubMed Central PMCID: PMC2751470.
6: Krzic M, Sentjurc M, Kristl J. Improved skin oxygenation after benzyl nicotinate application in different carriers as measured by EPR oximetry in vivo. J Control Release. 2001 Jan 29;70(1-2):203-11. PubMed PMID: 11166420.
7: Palombo F, Danoux CB, Weinberg PD, Kazarian SG. Measurement of drug and macromolecule diffusion across atherosclerotic rabbit aorta ex vivo by attenuated total reflection-Fourier transform infrared imaging. J Biomed Opt. 2009 Jul-Aug;14(4):044008. doi: 10.1117/1.3174395. PubMed PMID: 19725720.
8: Abramovic Z, Hou H, Julijana K, Sentjurc M, Lariviere JP, Swartz HM, Khan N. Modulation of tumor hypoxia by topical formulations with vasodilators for enhancing therapy. Adv Exp Med Biol. 2011;701:75-82. doi: 10.1007/978-1-4419-7756-4_11. PubMed PMID: 21445772; PubMed Central PMCID: PMC3148803.
9: Wirén K, Frithiof H, Sjöqvist C, Lodén M. Enhancement of bioavailability by lowering of fat content in topical formulations. Br J Dermatol. 2009 Mar;160(3):552-6. doi: 10.1111/j.1365-2133.2008.08981.x. PubMed PMID: 19120336.
10: Andanson JM, Hadgraft J, Kazarian SG. In situ permeation study of drug through the stratum corneum using attenuated total reflectance [corrected] Fourier transform infrared spectroscopic imaging. J Biomed Opt. 2009 May-Jun;14(3):034011. doi: 10.1117/1.3130324. Erratum in: J Biomed Opt. 2009 May-Jun;14(3):039801. PubMed PMID: 19566304.
11: Uchimura T, Kato M, Shiokawa R, Nabuchi Y, Saito K, Kinoshita H. Estimation of serum protein binding of compounds metabolized in serum using matrix inhibition. Biopharm Drug Dispos. 2008 Jul;29(5):308-10. doi: 10.1002/bdd.610. PubMed PMID: 18496881.
12: Kassem MA, Schulte KE. Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat. Eur J Drug Metab Pharmacokinet. 1980;5(1):25-8. PubMed PMID: 7389748.
13: Erjavec V, Pavlica Z, Sentjurc M, Petelin M. In vivo study of liposomes as drug carriers to oral mucosa using EPR oximetry. Int J Pharm. 2006 Jan 3;307(1):1-8. PubMed PMID: 16257157.
14: Petelin M, Pavlica Z, Bizimoska S, Sentjurc M. In vivo study of different ointments for drug delivery into oral mucosa by EPR oximetry. Int J Pharm. 2004 Feb 11;270(1-2):83-91. PubMed PMID: 14726125.
15: BIRKMAYER W, ROHR C, WERNER H. [Function test of skin capillaries with nicotinic acid benzyl ester solutions]. Wien Klin Wochenschr. 1959 Jun 19;71(25):440-2. German. PubMed PMID: 13676509.

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